molecular formula C15H14N4O2S B4501023 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4501023
M. Wt: 314.4 g/mol
InChI Key: DQGITNBJQIYDAD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic heterocyclic compound built on a thiazolopyrimidine scaffold, intended for research and development purposes. This high-purity small molecule features a carboxamide linker attached to a pyridin-4-ylmethyl group, making it a candidate for investigation in medicinal chemistry and drug discovery programs. Compounds based on the thiazolo[3,2-a]pyrimidine core are of significant scientific interest due to their potential biological activity. Recent patent literature indicates that structurally related pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines are being explored as potent and selective P2X3 (P2X purinoceptor 3) antagonists . The P2X3 receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP) and is a well-validated target for the treatment of neurogenic disorders, including chronic cough, neuropathic pain, and certain urological disorders . Researchers can utilize this compound as a key intermediate or building block for synthesizing novel derivatives, or as a pharmacological tool for probing P2X receptor function and signaling pathways. The structural motif of this compound suggests it is suited for research in central nervous system (CNS) pharmacology and pain management. It is supplied for laboratory research use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-10(2)22-15-18-8-12(14(21)19(9)15)13(20)17-7-11-3-5-16-6-4-11/h3-6,8H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGITNBJQIYDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with diethyl oxalate, followed by cyclization to form the thiazolo[3,2-a]pyrimidine core .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazolo[3,2-a]pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Structural Features

The compound features a thiazolo-pyrimidine core with the following characteristics:

  • Molecular Formula: C15H14N4O2S
  • Molecular Weight: 314.4 g/mol
  • Functional Groups: Contains a carboxamide group and a pyridine moiety, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazolo and pyrimidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound showed promising activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. Investigations into related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may also possess similar properties.

Neuropharmacological Effects

Some studies suggest that thiazolo-pyrimidine derivatives can influence neuropharmacological pathways. The unique substitution pattern of this compound may enhance its ability to interact with neurotransmitter systems, warranting further exploration in neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that highlight its complexity. Understanding the synthesis can lead to the development of analogs with improved efficacy or reduced toxicity. Research has documented various synthetic routes that could be optimized for better yields .

Case Study 1: Antimicrobial Efficacy

A notable study investigated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives, including compounds structurally similar to the target compound. Results indicated that these derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential as novel antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that compounds with similar structural frameworks to this compound demonstrated significant cytotoxicity against multiple cancer cell lines. This suggests that further research into this compound could yield valuable insights into its anticancer potential.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids or proteins involved in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents Synthesis Method (Yield) Key Properties/Applications References
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-MeOPh), 7-Me, N-Ph Cyclization with NaOH (85–93% yields) Pharmacological screening candidate
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-Ph, 7-Me, 2-(trimethoxybenzylidene) Reflux in AcOH/Ac₂O (78% yield) Crystal structure analysis (flattened boat conformation)
5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile 5-NH₂, 3-oxo, 6-CN Reaction with malononitrile derivatives Intermediate for heterocyclic systems

Key Observations :

  • Substituent Position and Bioactivity : The 5-position substituent (e.g., aryl groups in vs. pyridinylmethyl in the target compound) significantly impacts solubility and target affinity. Pyridine-containing derivatives may enhance blood-brain barrier penetration, relevant for neurodegenerative disease therapeutics .
  • Crystal Packing : The 2,3-dimethyl groups in the target compound likely influence intermolecular interactions compared to bulkier substituents (e.g., trimethoxybenzylidene in ). The latter forms C–H···O hydrogen bonds, stabilizing a puckered pyrimidine ring .

Pharmacological Potential

While direct data for the target compound is unavailable, analogues exhibit:

  • Cholinergic Activity : Thiazolo[3,2-a]pyrimidines with carboxamide groups show promise in Alzheimer’s disease research by modulating Aβ aggregation .
  • Antimicrobial Effects : Pyrimidine derivatives with electron-withdrawing substituents (e.g., CN in ) demonstrate broad-spectrum activity.

Biological Activity

2,3-Dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 1282123-39-0) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials.

Chemical Structure and Properties

The compound's molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S with a molecular weight of 314.4 g/mol. The structure includes a thiazolo and pyrimidine ring system, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₂S
Molecular Weight314.4 g/mol
CAS Number1282123-39-0

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Inhibition of Tumor Cell Growth : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit the growth of triple-negative breast cancer cells (MDA-MB-231). One compound demonstrated an IC50 value of 27.6 μM, indicating significant cytotoxicity against these tumor cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways associated with cancer proliferation. The presence of electron-withdrawing groups enhances the cytotoxic activity due to increased reactivity towards cellular targets .

Antimicrobial Properties

Compounds containing thiazole and pyrimidine moieties have been shown to possess antimicrobial properties. Similar derivatives have exhibited activity against various bacterial strains, suggesting potential applications in treating infections.

Other Therapeutic Potentials

Beyond anticancer and antimicrobial activities, research has highlighted additional biological effects:

  • Antioxidant Activity : Compounds in this class have demonstrated antioxidant properties that may contribute to their overall therapeutic profile .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Thieno[2,3-d]pyrimidines : A study synthesized multiple derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications at specific positions significantly influenced their activity profiles .
  • Antimicrobial Testing : In vitro testing against various pathogens showed that derivatives with specific structural features exhibited enhanced antimicrobial efficacy compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving a thiazolopyrimidine core and functionalized pyridine derivatives. A typical route includes:

Core Formation : Condensation of ethyl acetoacetate with thiourea under acidic conditions to generate the thiazolopyrimidine scaffold .

Substitution : Introduction of the pyridin-4-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using DMF as a solvent and NaHCO₃ as a base) .

Carboxamide Formation : Reaction with activated carboxylic acid derivatives (e.g., CDI or HATU-mediated coupling) to install the carboxamide moiety .

  • Key Considerations : Optimize reaction temperatures (often 80–100°C) and solvent systems (e.g., acetic acid or DMF) to avoid side products like over-oxidized derivatives .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C3 and pyridin-4-ylmethyl at N6) .
  • X-ray Crystallography : Resolve the fused thiazolopyrimidine ring system and assess conformational puckering (e.g., boat-like conformations in related derivatives) .
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]⁺ peaks within 1 ppm error) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Solubility/Permeability : Use shake-flask methods for solubility and Caco-2 monolayers for permeability .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized in multi-step reactions?

  • Methodological Answer :

  • Stepwise Optimization :

Core Synthesis : Replace acetic acid with trifluoroacetic acid (TFA) to enhance cyclization efficiency .

Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyridine attachment .

  • Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate intermediates .
  • Yield Tracking : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of pyridin-4-ylmethylamine) .

Q. What mechanistic insights explain its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase) and validate with mutagenesis studies .
  • Kinetic Studies : Surface plasmon resonance (SPR) to determine binding constants (e.g., KD values in nM range) .
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Q. How do structural modifications influence its pharmacokinetic profile?

  • Methodological Answer :

  • SAR Studies :
  • Pyridine Substitution : Replace pyridin-4-ylmethyl with bulkier groups (e.g., quinoline) to enhance plasma stability .
  • Methyl Group Removal : Eliminate C2/C3 methyl groups to reduce logP and improve solubility .
  • In Vivo Testing : Administer modified analogs in rodent models and measure bioavailability via AUC calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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